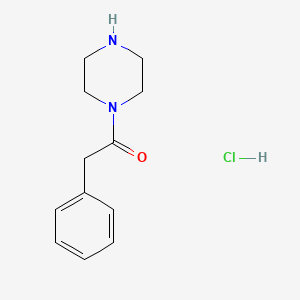![molecular formula C14H20O3 B1371429 Ethyl 5-oxotricyclo[4.3.1.13,8]undecane-4-carboxylate](/img/structure/B1371429.png)
Ethyl 5-oxotricyclo[4.3.1.13,8]undecane-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-oxotricyclo[43113,8]undecane-4-carboxylate is a complex organic compound with the molecular formula C14H20O3 It is characterized by a tricyclic structure, which includes three interconnected rings, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-oxotricyclo[4.3.1.1~3,8~]undecane-4-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, which forms the tricyclic core structure. Subsequent steps include oxidation and esterification to introduce the oxo and ethyl carboxylate groups, respectively. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-oxotricyclo[4.3.1.13,8]undecane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl 5-oxotricyclo[4.3.1.13,8]undecane-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials, such as polymers and resins, due to its stable tricyclic structure.
Mechanism of Action
The mechanism of action of ethyl 5-oxotricyclo[4.3.1.1~3,8~]undecane-4-carboxylate involves its interaction with specific molecular targets. The compound’s tricyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. Additionally, its ester group can undergo hydrolysis, releasing active metabolites that interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-oxotricyclo[4.3.1.1~3,8~]undecane-3-carboxylate: Similar structure but with a different position of the carboxylate group.
Methyl 5-oxotricyclo[4.3.1.1~3,8~]undecane-4-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
Ethyl 5-oxotricyclo[43113,8]undecane-4-carboxylate is unique due to its specific tricyclic structure and the position of its functional groups
Properties
Molecular Formula |
C14H20O3 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
ethyl 5-oxotricyclo[4.3.1.13,8]undecane-4-carboxylate |
InChI |
InChI=1S/C14H20O3/c1-2-17-14(16)12-10-4-8-3-9(5-10)7-11(6-8)13(12)15/h8-12H,2-7H2,1H3 |
InChI Key |
YKVJWMKLQRKVNG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2CC3CC(C2)CC(C3)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


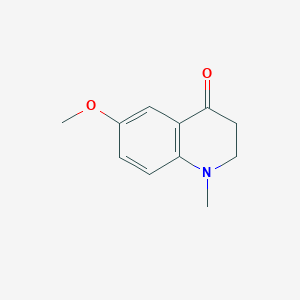
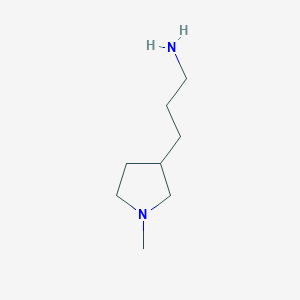
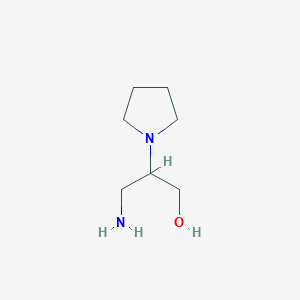

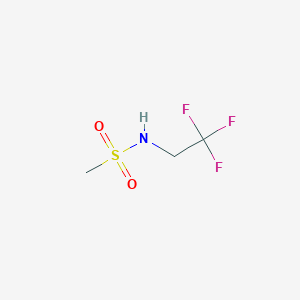
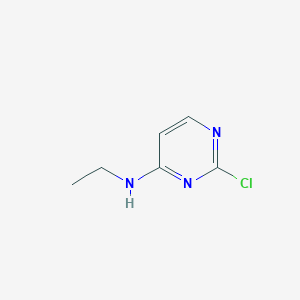

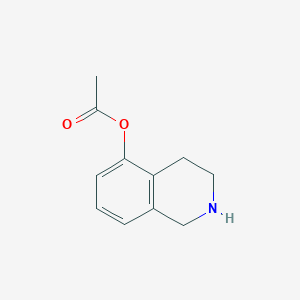
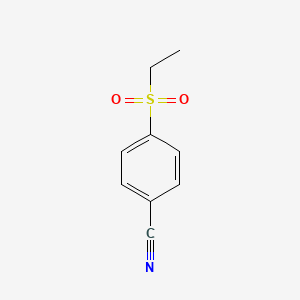
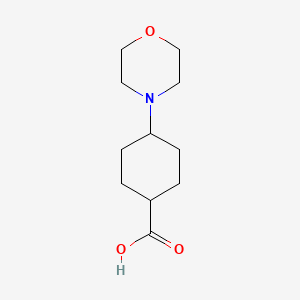
![5-[N-(3',5'-Bistrifluoromethylbenzyl)amino]-2-methyltetrazole](/img/structure/B1371368.png)

